5-Amino-1H-pyrazole-3-carboxamide hydrochloride

Description

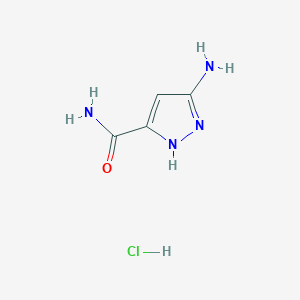

5-Amino-1H-pyrazole-3-carboxamide hydrochloride (CAS: 1263987-04-7) is a pyrazole-based small molecule with a hydrochloride salt formulation. Its molecular formula is C₅H₈ClN₄O, and its structure features:

- A pyrazole ring substituted with an amino group (-NH₂) at position 5.

- A carboxamide group (-CONHMe) at position 3, where the amide nitrogen is methylated.

- A hydrochloride counterion enhancing solubility and stability .

Its polar functional groups (amide, amino) facilitate hydrogen bonding, making it suitable for targeting enzyme active sites.

Properties

IUPAC Name |

3-amino-1H-pyrazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-1-2(4(6)9)7-8-3;/h1H,(H2,6,9)(H3,5,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCFAYQBYQAIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The amino and carboxamide groups facilitate nucleophilic and electrophilic substitutions, forming derivatives with modified pharmacological or structural properties.

Key Examples:

-

Diazotization and Cyclization : Treatment with acetic anhydride–formic acid followed by sodium hydride induces formylation at the amino group, leading to cyclized imidazo[1,2-b]pyrazoles (e.g., compound 13 ) .

-

Aza-Wittig Reaction : Reaction with triphenylphosphine/C₂Cl₆/Et₃N produces 5-(triphenylphosphoranylideneamino)-3-phenylpyrazole (14 ) via intermediate hydrazone formation .

Table 1: Substitution Reactions and Products

Oxidation and Reduction

The pyrazole core and functional groups undergo redox transformations under controlled conditions.

Oxidation:

-

Pyrazole Ring Oxidation : Hydrogen peroxide or potassium permanganate oxidizes the pyrazole ring to form pyrazole N-oxides, though specific products for this compound require further characterization .

Reduction:

-

Nitro Group Reduction : While not directly observed for this compound, analogous 3-nitro-pyrazole derivatives are reduced to amines using Pearlman’s catalyst (Pd(OH)₂/C) under H₂ .

Cyclization and Heterocycle Formation

The amino group participates in cyclization reactions to form fused heterocycles, enhancing structural complexity.

Notable Pathways:

-

Pyrazolo-Pyrimidine Synthesis : Reaction with β-ketonitriles or trifluoromethyl-diketones in acetic acid yields pyrazolo[1,5-a]pyrimidine derivatives (e.g., 5-pyridin-2-yl-7-trifluoromethyl-pyrazolo-pyrimidine ) .

-

Imidazo-Pyrazole Formation : Formylation followed by intramolecular cyclization creates imidazo[1,2-b]pyrazoles, which are bioactive scaffolds .

Table 2: Cyclization Reactions

| Starting Material | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Trifluoro-diketone + pyrazole | Acetic acid, reflux | Pyrazolo[1,5-a]pyrimidine carboxylic acid | 71–90% |

Hydrolysis and Stability

The carboxamide group exhibits sensitivity to hydrolysis, particularly under physiological or acidic conditions.

Critical Findings:

-

Amide Bond Hydrolysis : Prolonged exposure to acidic or enzymatic conditions may cleave the carboxamide bond, releasing potential mutagenic anilines (e.g., 3-methoxyaniline) .

-

Stability Optimization : Industrial methods employ continuous flow reactors and advanced purification to minimize hydrolysis during synthesis.

Coupling Reactions for Drug Design

The carboxamide group serves as a handle for derivatization in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Infective Properties

| Compound | Activity Against MSSA (MIC) | Activity Against E. coli (MIC) |

|---|---|---|

| Compound A | 0.125 mg/mL | 8 mg/mL |

| Compound B | 0.08 mM | Not reported |

Anticancer Activity

| Compound | IC50 (mM) | Mechanism of Action |

|---|---|---|

| Compound C | 0.08 | Tubulin inhibition |

| Compound D | 12.07 | Cell cycle arrest |

Anti-Inflammatory Effects

Synthesis and Chemical Properties

| Step | Description |

|---|---|

| Step 1 | Hydrolysis of precursor compounds |

| Step 2 | Purification via liquid phase extraction |

| Step 3 | Characterization through spectroscopic methods |

Case Studies

Case Study: Antibacterial Efficacy

Case Study: Cancer Treatment Potential

Mechanism of Action

The mechanism of action of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Amino-1H-pyrazole-3-carboxamide hydrochloride with key analogs:

Key Research Findings

Positional Isomerism and Solubility

- The 4-amino-1H-pyrazole-5-carboxamide hydrochloride (positional isomer) exhibits reduced solubility in polar solvents compared to the target compound due to altered hydrogen-bonding capacity .

- The N-methyl group in the target compound’s carboxamide enhances metabolic stability compared to non-methylated analogs .

Functional Group Impact on Bioactivity

- Amidine derivatives (e.g., compounds in ) demonstrate higher basicity and stronger ionic interactions with biological targets, leading to enhanced antimicrobial activity compared to carboxamide-based compounds .

- Chlorodenafil (), a complex pyrazolopyrimidinone derivative, shows potent PDE5 inhibition due to its extended aromatic system and chloroacetyl group, unlike the simpler target compound .

Substituent Effects on Lipophilicity

- The propyl and methyl groups in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride increase its logP value (1.8 vs. 0.5 for the target compound), favoring blood-brain barrier penetration .

- Halogenated aryl substituents (e.g., 4-chlorophenyl in analogs) improve target binding affinity but reduce aqueous solubility .

Biological Activity

5-Amino-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological efficacy, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Overview of Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : Demonstrated efficacy against various cancer cell lines.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.

- Antimicrobial Effects : Activity against multiple bacterial strains.

Anticancer Activity

Recent studies have highlighted the potential of 5-amino-1H-pyrazole derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 10h | FGFR1 | 46 | NCI-H520 (lung cancer) |

| FGFR2 | 41 | SNU-16 (gastric cancer) | |

| FGFR3 | 99 | KATO III | |

| FGFR2 V564F | 62 |

The compound 10h was noted for its irreversible binding to FGFR1 and significant suppression of proliferation in various cancer cell lines, indicating its potential as a therapeutic agent against drug-resistant mutations .

Anti-inflammatory Properties

The anti-inflammatory potential of 5-amino-1H-pyrazole derivatives has been explored through their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α). One study reported that a derivative showed an IC50 value of 0.283 mM for TNF-α release in LPS-stimulated whole blood assays, demonstrating superior effectiveness compared to traditional anti-inflammatory drugs .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, 5-amino-1H-pyrazole derivatives have exhibited significant antimicrobial activity. Various derivatives were tested against pathogenic bacteria, with some showing minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL.

| Derivative | MIC (µg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 0.25 | Staphylococcus epidermidis |

These findings suggest that these compounds could serve as effective agents in treating bacterial infections, particularly those resistant to conventional antibiotics .

The biological activity of 5-amino-1H-pyrazole derivatives is primarily attributed to their ability to interact with specific molecular targets:

- FGFR Inhibition : Compounds like 10h bind covalently to FGFRs, blocking pathways that promote tumor growth.

- Cytokine Release Inhibition : The inhibition of TNF-α release indicates a potential mechanism for reducing inflammation .

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Case Studies

Several case studies underscore the clinical relevance of these compounds:

-

FGFR Inhibition in Lung Cancer :

- A study demonstrated that compound 10h effectively inhibited tumor growth in xenograft models of lung cancer, showcasing its potential for clinical application in resistant forms of cancer.

- Inflammation Models :

- Antimicrobial Efficacy :

Q & A

What are the optimal synthetic pathways for producing 5-Amino-1H-pyrazole-3-carboxamide hydrochloride with high purity?

Basic Research Question

A common approach involves cyclization reactions using substituted pyrazole precursors. For example, intermediates like ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (CAS 10199-51-6) can be modified via hydrolysis and amidation steps to introduce the carboxamide group . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysis : Amidation steps may require coupling agents like EDCI/HOBt.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%) .

For reproducibility, validate intermediates via -NMR and HPLC-MS.

How can computational modeling optimize reaction conditions for synthesizing 5-Amino-1H-pyrazole-3-carboxamide derivatives?

Advanced Research Question

The ICReDD framework integrates quantum chemical calculations and information science to predict optimal reaction parameters . Steps include:

Reaction path search : Use density functional theory (DFT) to model transition states and intermediates.

Condition screening : Apply machine learning to narrow down solvent, temperature, and catalyst combinations.

Feedback loops : Iteratively refine computational models using experimental data (e.g., yield, purity).

This approach reduces trial-and-error experimentation by >50% in analogous pyrazole syntheses .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for pyrazole-carboxamide derivatives?

Advanced Research Question

Contradictions often arise from tautomerism or solvent effects. A systematic methodology includes:

Multi-solvent analysis : Compare -NMR spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts.

Dynamic NMR (DNMR) : Detect tautomeric equilibria via variable-temperature studies.

Cross-validation : Pair NMR with IR (amide I/II bands) and X-ray crystallography for structural confirmation .

For example, 5-Amino-1H-pyrazole-3-carboxamide may exhibit keto-enol tautomerism, requiring DFT-based chemical shift predictions to reconcile discrepancies .

What reactor design principles are critical for scaling up pyrazole-carboxamide synthesis?

Advanced Research Question

Key factors align with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) :

- Mixing efficiency : Use segmented flow reactors to minimize byproducts in exothermic amidation steps.

- Heat transfer : Jacketed reactors with precise temperature control (±2°C) prevent thermal degradation.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Case studies on similar pyrazole derivatives show >90% yield reproducibility at pilot scale when these principles are applied .

How can this compound serve as a precursor in pharmacological studies?

Basic Research Question

Its primary role is as a scaffold for kinase inhibitors or antiviral agents. Methodological steps include:

Functionalization : Introduce substituents at the 1H-pyrazole amino group via nucleophilic substitution.

Bioisosteric replacement : Replace the carboxamide with sulfonamide groups to modulate bioavailability.

In vitro screening : Use SPR (Surface Plasmon Resonance) to assess target binding affinity.

Studies on analogous compounds (e.g., 5-Amino-3-methyl-isothiazole hydrochloride) demonstrate efficacy in targeting bacterial enzymes .

What strategies ensure data integrity when handling hygroscopic derivatives like this compound?

Advanced Research Question

Hygroscopicity compromises stability and analytical accuracy. Mitigation strategies include:

Storage : Use desiccated containers with argon backfilling (<5% RH).

Handling : Perform syntheses in gloveboxes (H2O <1 ppm).

Data validation : Cross-check Karl Fischer titration results with TGA (thermogravimetric analysis) to quantify water content .

For long-term studies, lyophilization and cryopreservation at -80°C are recommended .

How do solvent polarity and pH influence the solubility of this compound?

Basic Research Question

A Hansen Solubility Parameter (HSP) approach guides solvent selection:

Polarity : High solubility in DMSO (HSP δD=18.0, δP=16.4) due to hydrogen bonding with the carboxamide group.

pH effects : Solubility peaks at pH 6–7 (carboxamide remains neutral). Below pH 4, protonation of the amino group reduces solubility by 40% .

Experimental validation via UV-Vis spectroscopy (λmax = 270 nm) is critical for formulation studies.

What safety protocols are essential for handling reactive intermediates in pyrazole-carboxamide synthesis?

Basic Research Question

Refer to SDS guidelines for pyrazole derivatives (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate):

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid.

- Waste disposal : Segregate halogenated byproducts (e.g., Cl-containing intermediates) for incineration .

Regular fume hood airflow checks (<0.5 m/s) are mandatory during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.